molecular formula C8H20N4O2 B114622 MAHMA NONOate CAS No. 146724-86-9

MAHMA NONOate

Cat. No. B114622
M. Wt: 204.27 g/mol
InChI Key: DLBKWJOHNPIHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAHMA NONOate is a Nitric Oxide (NO) donor . It is a compound that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . MAHMA NONOate is unstable and easy to release NO in physiological conditions .


Synthesis Analysis

MAHMA NONOate is commercially available and can be purchased from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of MAHMA NONOate is C8H20N4O2 . Its average mass is 204.270 Da and its monoisotopic mass is 204.158630 Da .


Chemical Reactions Analysis

MAHMA NONOate is known to dissociate in a pH-dependent manner following first-order kinetics . It is unstable and easy to release NO in physiological conditions .

Scientific Research Applications

  • Platelet Function and Cardiovascular Medicine:

    • MAHMA NONOate, as a nitric oxide (NO) donor, has been shown to significantly stimulate platelet vasodilator-stimulated phosphoprotein (VASP) phosphorylation and increase intracellular cGMP levels, leading to reduced platelet aggregation. This suggests its potential use in clinical situations requiring transient and subtotal inhibition of platelet function (Kobsar et al., 2014).
  • Pulmonary Vasorelaxant Properties:

    • In studies on rat pulmonary arteries, MAHMA NONOate has shown potent vasorelaxant properties, which could be beneficial in the treatment of pulmonary hypertension. The substance decomposes at a specific rate to generate NO, contributing to full relaxation of contracted pulmonary artery preparations (Homer & Wanstall, 1998).
  • Biofilm Control and Dispersal:

    • Research involving Salmonella enterica and Pseudomonas aeruginosa biofilms has demonstrated that MAHMA NONOate can significantly reduce biofilm biomass and enhance biofilm dispersal. This is particularly relevant for applications in water purification systems and industrial settings where biofouling prevention is crucial (Marvasi et al., 2015) (Barnes et al., 2013).
  • Analytical Chemistry and Mass Spectrometry:

    • MAHMA NONOate, along with other diazeniumdiolates (NONOates), has been analyzed using electrospray ionization mass spectrometry (ESI-MS). These studies help in understanding the physicochemical properties of NO donors, which is essential for their biomedical applications (Rivera-Tirado et al., 2011).
  • Mechanisms of Cellular Signaling:

    • MAHMA NONOate has been used to study the role of NO in cellular signaling pathways. For instance, its effects on the expression of matrix metalloproteinase-13 (MMP-13) in human chondrosarcoma cells have been explored, shedding light on the involvement of NO in the development of osteoarthritis (Guo, 2010).
  • Investigations in Pharmacology:

    • In pharmacological studies, MAHMA NONOate has been used to investigate the interactions between neural and hormonal mediators in controlling renal hemodynamics. Its role in modulating steady-state renal hemodynamic responses to sympathetic nerve activity has been specifically studied (Guild et al., 2003).

Safety And Hazards

MAHMA NONOate should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound . It should be kept away from drains, water courses, or the soil .

Future Directions

The biomedical applications and drug development of NO donors like MAHMA NONOate have attracted scientists’ attention in recent years . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione (GSNO). It could also reduce systemic arterial pressure more than GSNO . Therefore, in vivo, MAHMA NONOate had platelet inhibition and vasodepressor effects . This suggests that MAHMA NONOate could be of interest for clinical situations requiring transient and subtotal inhibition of platelet function .

properties

IUPAC Name

(Z)-hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHAZGURWZYZJG-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCCCCN(C)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163463
Record name NOC 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MAHMA NONOate

CAS RN

146724-86-9
Record name NOC 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NOC 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
A Kobsar, S Simonis, E Klinker, A Koessler… - European Journal of …, 2014 - Elsevier
… of the short living agent MAHMA/NONOate, a NO donor of … MAHMA/NONOate significantly stimulated platelet VASP … induced by low MAHMA/NONOate concentrations (5 nM–15 nM). …
Number of citations: 10 www.sciencedirect.com
KL Homer, JC Wanstall - British journal of pharmacology, 2002 - Wiley Online Library
… In this study the effects of MAHMA NONOate have been examined on one of the functional … We have compared MAHMA NONOate with representative drugs from three other classes of …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
KL Homer, JC Wanstall - European journal of pharmacology, 2003 - Elsevier
… platelets prompted the present study in which MAHMA NONOate ((Z-1-{… The ability of MAHMA NONOate to inhibit ADP-induced … The anti-platelet effects of MAHMA NONOate have been …
Number of citations: 10 www.sciencedirect.com
K Homer, J Wanstall - European journal of pharmacology, 1998 - Elsevier
… The aim of this study was to examine the pulmonary vasorelaxant properties of two NONOates, MAHMA NONOate ((Z)-1-{N-Methyl-N-[6-(N-methylammoniohexyl)amino]}diazen-1-ium-1,…
Number of citations: 46 www.sciencedirect.com
S Majumder, S Sinha, JH Siamwala, A Muley… - Nitric Oxide, 2014 - Elsevier
Nitric oxide (NO) is a known modulator of angiogenesis. The NONOate subfamily of NO donors has long been used in experimental and clinical studies to promote angiogenesis. …
Number of citations: 31 www.sciencedirect.com
JE BRANKA, G VALLETTE, A JARRY… - Biochemical …, 1997 - portlandpress.com
… Our results show that MAHMA NONOate and SNP elicited a rapid mucin exocytotic response through … and subsequent mucin exocytosis evoked by MAHMA NONOate. By contrast, SNP …
Number of citations: 47 portlandpress.com
THJ Lewis, PM Getsy, JF Peroni… - Journal of Applied …, 2021 - journals.physiology.org
… MAHMA NONOate, … MAHMA NONOate elicited transient vasodilation in both segments. Effects of ODQ against ACh were segment dependent whereas those against MAHMA NONOate …
Number of citations: 1 journals.physiology.org
AJ Rustia, JS Paterson, G Best… - Physiological …, 2021 - Wiley Online Library
… of ATP and MAHMA NONOate. The initial diameter was the baseline diameter of the vessel before the exposure to each concentration of ATP and MAHMA NONOate. The maximum …
Number of citations: 8 physoc.onlinelibrary.wiley.com
E Rivera‐Tirado, M López‐Casillas… - … in Mass Spectrometry, 2011 - Wiley Online Library
… Positive-mode ESI of MAHMA NONOate (2 in Scheme 1) produces the protonated and … presumed to be the dehydration product of protonated MAHMA NONOate; upon CAD, it loses NO (…
MY Lucero, AK East, J Chan - Methods in Enzymology, 2021 - Elsevier
… It exhibited the highest relative rate constant and could fully turnover with as low as 1 μM of MAHMA-NONOate in 20 mM ethanolic potassium phosphate buffer (pH 7.4). Although p-…
Number of citations: 1 www.sciencedirect.com

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